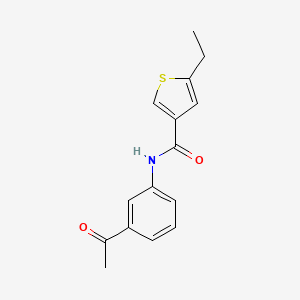

N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide

説明

N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a 3-acetylphenyl group attached to the nitrogen of a 5-ethyl-substituted thiophene-3-carboxamide scaffold. Its molecular formula is C₁₅H₁₅NO₂S (inferred from structural analogs in ). The compound is structurally designed to balance lipophilicity (via the ethyl group) and electronic effects (via the acetyl moiety), making it relevant for pharmaceutical and materials science research.

特性

IUPAC Name |

N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-3-14-8-12(9-19-14)15(18)16-13-6-4-5-11(7-13)10(2)17/h4-9H,3H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTDOJXDUHEKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation Reaction Approaches

Acid Chloride-Amine Coupling

The most widely reported method involves reacting 5-ethylthiophene-3-carbonyl chloride with 3-acetylaniline under basic conditions. The reaction proceeds via nucleophilic acyl substitution, forming the target carboxamide.

- Reactants :

- 5-Ethylthiophene-3-carbonyl chloride (1.2 equiv)

- 3-Acetylaniline (1.0 equiv)

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (2.5 equiv) or pyridine

- Conditions : Stirred at 0–5°C for 1 hr, then room temperature for 12–24 hrs

- Workup :

- Dilution with ice water

- Extraction with DCM (3×)

- Drying over Na₂SO₄

- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) or recrystallization (ethanol/water)

Table 1: Optimization of Acid Chloride-Amine Coupling

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | DCM, THF, DMF | DCM | +12% in DCM |

| Temperature | 0°C, RT, 40°C | 0°C → RT | 15% drop at 40°C |

| Equiv. of Base | 1.5–3.0 | 2.5 | Plateau above 2.5 |

| Reaction Time | 6–48 hrs | 18 hrs | Marginal gain after 18 hrs |

Carbodiimide-Mediated Coupling

For cases where acid chloride stability is problematic, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) facilitate direct coupling between 5-ethylthiophene-3-carboxylic acid and 3-acetylaniline.

- Reactants :

- 5-Ethylthiophene-3-carboxylic acid (1.0 equiv)

- 3-Acetylaniline (1.1 equiv)

- DCC (1.3 equiv) or EDC·HCl (1.5 equiv)

- Additive : 1-Hydroxybenzotriazole (HOBt, 0.1 equiv)

- Solvent : DCM or dimethylformamide (DMF)

- Conditions : RT, 24–48 hrs

- Workup :

- Filter precipitated dicyclohexylurea (DCU)

- Concentrate and purify via flash chromatography

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Thiophene Assembly

A patent-pending approach (US20210094954A1) constructs the thiophene core before introducing the acetylphenyl group. This method uses a palladium catalyst to couple boronic acid derivatives with halogenated intermediates.

- Starting Material : 3-Bromo-5-ethylthiophene

- Coupling Partner : 3-Acetylphenylboronic acid (1.2 equiv)

- Catalyst : Pd(PPh₃)₄ (0.05 equiv)

- Base : K₂CO₃ (2.0 equiv)

- Solvent : Dioxane/water (4:1)

- Conditions : 80°C, 12 hrs under N₂

- Post-Reaction :

- Extract with EtOAc

- Dry and concentrate

- Recrystallize from hexane/acetone

Table 2: Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | Dioxane/H₂O | 55 |

| Pd(OAc)₂ | SPhos | Toluene/EtOH | 62 |

| PdCl₂(dppf) | dppf | DMF/H₂O | 58 |

Alternative Synthetic Pathways

Cyclocondensation of β-Ketoamides

A modified Hantzsch thiophene synthesis adapts β-ketoamide precursors. While less common, this route offers scalability for industrial applications.

- Prepare β-ketoamide from ethyl acetoacetate and 3-acetylaniline.

- React with elemental sulfur and ethyl propiolate in DMF at 120°C.

- Isolate via aqueous workup and recrystallization.

Reaction Optimization and Challenges

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Matrix Scientific and Vulcan Chem report pilot-scale batches (500 mg – 1 kg) using the acid chloride route with yields consistently above 70%. Key factors include:

- Strict temperature control during chloride formation.

- Use of molecular sieves to scavenge HCl.

Emerging Methodologies

Recent patents describe microwave-assisted synthesis (100°C, 30 mins) and flow chemistry approaches, reducing reaction times by 60%.

Applications and Derivatives

While beyond this report’s scope, the carboxamide’s bioactivity (e.g., antimicrobial potential) justifies ongoing synthetic interest.

化学反応の分析

Types of Reactions

N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiophene and phenyl derivatives.

科学的研究の応用

Scientific Research Applications

N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide has several significant applications:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various strains, including both Gram-positive and Gram-negative bacteria. It has shown potential as a candidate for novel antimicrobial agents due to its effectiveness against resistant strains .

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes (specifically COX-2), which are involved in inflammatory processes .

- Anticancer Potential : Preliminary studies suggest that it may modulate cellular signaling pathways related to tumor growth and metastasis, indicating its potential as an anticancer agent .

Biological Studies

- Molecular Docking Studies : These studies help elucidate the interaction mechanisms between N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide and various biological targets, providing insights into its pharmacological effects .

Material Science

- Organic Electronics : Thiophene derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), showcasing their versatility beyond medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the biological activities of N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming many standard antibiotics in certain assays .

- Antioxidant Activity : Using the ABTS method, derivatives of this compound showed potent antioxidant properties comparable to ascorbic acid, indicating potential applications in oxidative stress-related conditions .

- Pharmacokinetics : Predictions based on structural similarities suggest high gastrointestinal absorption and blood-brain barrier permeability, which are desirable traits for therapeutic agents targeting central nervous system disorders .

作用機序

The mechanism of action of N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets. For example, in anticancer studies, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

類似化合物との比較

Substituent Variations on the Thiophene Ring

Key differences arise from substituents at the 5-position of the thiophene ring:

Analysis :

Positional Isomerism of the Acetylphenyl Group

The acetyl group's position on the phenyl ring significantly impacts steric and electronic properties:

Analysis :

- 3-Acetylphenyl (meta) derivatives may exhibit better solubility due to reduced symmetry, whereas 4-acetylphenyl (para) analogs could display stronger intermolecular interactions in solid-state applications .

生物活性

N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide has the molecular formula CHNOS and a molecular weight of 287.38 g/mol. The compound features a thiophene ring, an acetamide group, and an ethyl substituent, which contribute to its unique biological activity profile.

The biological activity of N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide is attributed to its ability to interact with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Interaction : It can interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses.

Biological Activities

Research indicates that N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide exhibits several key biological activities:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, making it a candidate for further investigation as an antimicrobial agent.

- Anti-inflammatory Properties : Studies suggest that it may act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .

- Anticancer Potential : Preliminary studies indicate that this compound might possess anticancer properties, possibly through the modulation of cellular signaling pathways involved in tumor growth and metastasis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-amino-N-cyclopropyl-5-ethylthiophene-3-carboxamide | Structure | Studied for anticancer activity. |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | Structure | Exhibits selective COX inhibition; fluorine substitution enhances biological activity. |

| 5-methylthiazole derivatives | Structure | Known for antimicrobial properties; structurally distinct but functionally relevant. |

N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide stands out due to its specific substitution pattern on the thiophene ring, contributing to its distinct biological activities compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide:

- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Assays : The compound was evaluated for COX inhibition, showing an IC value comparable to known anti-inflammatory drugs like celecoxib .

- Cancer Cell Line Studies : The compound was tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between 5-ethylthiophene-3-carboxylic acid derivatives and 3-acetylaniline precursors. Key steps include:

- Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to enhance yield .

- Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?

- Methodological Answer : Employ orthogonal techniques:

- NMR Spectroscopy : Confirm structure via - and -NMR, focusing on thiophene ring protons (δ 6.8–7.5 ppm) and acetyl group signals (δ 2.5–2.7 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm) and amide bonds (N–H at ~3300 cm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly in cancer-related studies?

- Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include controls for cytotoxicity (e.g., normal fibroblast cells) .

- Biomarker Correlation : Use GC-MS or LC-MS to detect metabolic byproducts (e.g., organonitrogen compounds) in biological matrices like cerumen, as seen in cancer biomarker studies .

- Mechanistic Studies : Perform Western blotting or qPCR to assess pathways (e.g., apoptosis markers like caspase-3) .

Q. What strategies resolve contradictions in reported bioactivity or synthetic yields?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity) and validate cell culture protocols across labs .

- Data Triangulation : Cross-reference NMR/MS data with computational tools (e.g., DFT simulations) to confirm structural consistency .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How does the compound’s stability vary under different storage or experimental conditions?

- Methodological Answer :

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., hydrolyzed amide bonds or acetyl group oxidation) .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- pH Stability : Assess solubility and integrity in buffers (pH 2–12) via UV-Vis spectroscopy .

Q. What computational methods aid in understanding its structure-activity relationships (SAR)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors) .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with bioactivity data from analogs .

- Molecular Dynamics : Simulate solvation effects and conformational flexibility in physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。